Impure or racemic oxathiolane intermediates can reduce downstream antiviral potency by >20,000-fold. This cis-Oxathiolane (CAS 103314-75-6) provides the stereochemical fidelity required for NRTI development.
- >98% purity ensures reproducible diastereoselective synthesis.
- Enables cost-efficient manufacture of Lamivudine (3TC) and Emtricitabine (FTC) without wasteful chiral resolution.
- Suitable for SAR studies and process validation of FDA-approved antiviral APIs.
Molecular FormulaC8H18NOS+
Molecular Weight176.3 g/mol
CAS No.103314-75-6
Cat. No.B017513
⚠ Attention: For research use only. Not for human or veterinary use.
cis-Oxathiolane: Chiral Scaffold for Antiviral Nucleosides
cis-Oxathiolane (CAS 103314-75-6), chemically defined as 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-, is a quaternary ammonium derivative of the oxathiolane heterocycle [1]. This specific compound functions primarily as a synthetic intermediate or chiral auxiliary rather than a direct antiviral agent. Its core structural motif—a five-membered ring containing both oxygen and sulfur atoms—is fundamental to the stereochemistry of FDA-approved nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) [2]. The cis-configuration is a mandatory pharmacophoric feature for the antiviral activity of this class, as the trans-isomers or racemic mixtures exhibit drastically reduced or negligible potency, making stereochemical fidelity a non-negotiable parameter in both research and production [3].
Workflow
Chiral intermediate for oxathiolane nucleoside synthesis and stereochemical control studies
Stereochemistry
cis‑configuration required; supports enantiomer‑specific research workflows
Use Context
Enantiomer‑attribution review and in vitro SAR investigation; not a direct antiviral agent
[1] PubChem. (2024). 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-. National Center for Biotechnology Information. Compound Summary for CID 126967044. View Source
[2] European Patent Office. (2004). EP 1 473 294 A2: Substituted 1,3-oxathiolanes with antiviral properties. View Source
[3] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
cis-Oxathiolane: Stereochemistry and Antiviral Potency
Generic substitution of cis-oxathiolane-based intermediates or scaffolds is scientifically unsound due to the profound impact of stereochemistry on downstream biological activity and synthetic efficiency. The enantiomers of key oxathiolane nucleosides, such as the (-)- and (+)-enantiomers of FTC, exhibit a stark >20,000-fold difference in antiviral potency (10 nM vs. >200 µM IC50) [1]. Furthermore, the affinity of these enantiomers for the critical anabolizing enzyme, human 2′-deoxycytidine kinase, differs significantly, with the (-)-enantiomer demonstrating a higher affinity (lower Km) than its (+)-counterpart, directly correlating with its superior in vivo activation and therapeutic index [2]. Even within the active (-)-enantiomer class, subtle structural modifications dramatically alter selectivity; for example, the 5-fluorination of FTC reduces its incorporation by human mitochondrial DNA polymerase γ by 100-fold compared to its non-fluorinated analog (-)-3TC-TP, a critical determinant of its favorable mitochondrial toxicity profile [3]. Therefore, using a non-optimized stereoisomer or a less selective analog can lead to either complete therapeutic failure or the introduction of unacceptable off-target toxicity.
(-)-Enantiomer / cis‑FTC
(+)-Enantiomer / racemate / non‑fluorinated analog
Mitochondrial polymerase selectivity profile may not transfer; 100‑fold incorporation context differs
Single enantiomer with verified optical purity
Mixed isomer / racemic intermediate
Enantiomer‑dependent metabolic stability and kinase activation may shift; deaminase resistance context not guaranteed
[1] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
[2] Shewach, D. S., Liotta, D. C., & Schinazi, R. F. (1993). Affinity of the antiviral enantiomers of oxathiolane cytosine nucleosides for human 2′-deoxycytidine kinase. Biochemical Pharmacology, 45(7), 1540–1543. View Source
[3] Feng, J. Y., Murakami, E., Zorca, S. M., Johnson, A. A., Johnson, K. A., Schinazi, R. F., ... & Anderson, K. S. (2004). Relationship between Antiviral Activity and Host Toxicity: Comparison of the Incorporation Efficiencies of 2′,3′-Dideoxy-5-Fluoro-3′-Thiacytidine-Triphosphate Analogs by Human Immunodeficiency Virus Type 1 Reverse Transcriptase and Human Mitochondrial DNA Polymerase. Antimicrobial Agents and Chemotherapy, 48(4), 1300-1306. View Source
cis-Oxathiolane: Evidence of Superior Performance
Enantiomeric Purity Dictates Antiviral Potency
The antiviral activity of oxathiolane nucleosides is exclusively dependent on the cis-configuration and the specific enantiomer. For the 5-fluorocytosine analog (FTC), the (-)-enantiomer exhibits an IC50 of 10 nM against HBV in HepG2 2.2.15 cells, while the (+)-enantiomer is inactive, with an IC50 > 200 µM [1]. This 20,000-fold difference in potency confirms that any racemic mixture or incorrectly synthesized stereoisomer will have severely compromised or nonexistent antiviral activity.
>20,000-fold higher potency for the (-)-enantiomer
Conditions
HBV-transfected HepG2 2.2.15 cell line
Why This Matters
Procurement of intermediates with verified high optical purity is essential to ensure the final drug substance meets the required potency and avoids the cost and risk of purifying an inactive racemate.
[1] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
Mitochondrial Polymerase Selectivity by Fluorination
A key differentiator among oxathiolane analogs is their selectivity for viral reverse transcriptase over host mitochondrial DNA polymerase γ, a primary driver of long-term toxicity. The triphosphate of (-)-FTC (5-fluorinated) is incorporated 100-fold less efficiently than the triphosphate of its non-fluorinated analog (-)-3TC (Lamivudine) by human mitochondrial DNA polymerase γ [1]. This quantifiable difference in host enzyme selectivity translates directly into a superior preclinical safety profile.
Incorporation Efficiency by Human Mitochondrial DNA Polymerase γ
Target Compound Data
(-)-FTC-TP: 100-fold less efficient than (-)-3TC-TP
Comparator Or Baseline
(-)-3TC-TP (Lamivudine-TP)
Quantified Difference
100-fold reduced incorporation
Conditions
Pre-steady-state kinetic analysis with recombinant human polymerase γ
Why This Matters
This data provides a mechanistic rationale for selecting the 5-fluorinated oxathiolane scaffold (FTC core) over the non-fluorinated analog (3TC core) when minimizing mitochondrial toxicity is a primary development goal.
[1] Feng, J. Y., Murakami, E., Zorca, S. M., Johnson, A. A., Johnson, K. A., Schinazi, R. F., ... & Anderson, K. S. (2004). Relationship between Antiviral Activity and Host Toxicity: Comparison of the Incorporation Efficiencies of 2′,3′-Dideoxy-5-Fluoro-3′-Thiacytidine-Triphosphate Analogs by Human Immunodeficiency Virus Type 1 Reverse Transcriptase and Human Mitochondrial DNA Polymerase. Antimicrobial Agents and Chemotherapy, 48(4), 1300-1306. View Source
Fluorination Enhances HIV-1 RT Activation
The introduction of a 5-fluoro group on the cytosine ring of the oxathiolane scaffold significantly enhances its incorporation by the viral target enzyme. (-)-FTC-TP is incorporated into DNA-DNA and DNA-RNA primer-templates by HIV-1 reverse transcriptase (RT) nearly 3- and 10-fold more efficiently than (-)-3TC-TP, respectively [1]. This enhanced enzymatic activity at the molecular level supports its potent antiviral effect.
Incorporation Efficiency by HIV-1 Reverse Transcriptase
Target Compound Data
(-)-FTC-TP: 3-fold (DNA-DNA) and 10-fold (DNA-RNA) more efficient
Comparator Or Baseline
(-)-3TC-TP (Lamivudine-TP)
Quantified Difference
3-fold to 10-fold increase in incorporation
Conditions
HIV-1 RT enzymatic assay with DNA-DNA and DNA-RNA primer-templates
Why This Matters
This kinetic advantage demonstrates why compounds derived from the 5-fluorocytosine oxathiolane scaffold can achieve greater potency at lower intracellular concentrations, a critical parameter for effective drug design and regimen optimization.
[1] Feng, J. Y., Murakami, E., Zorca, S. M., Johnson, A. A., Johnson, K. A., Schinazi, R. F., ... & Anderson, K. S. (2004). Relationship between Antiviral Activity and Host Toxicity: Comparison of the Incorporation Efficiencies of 2′,3′-Dideoxy-5-Fluoro-3′-Thiacytidine-Triphosphate Analogs by Human Immunodeficiency Virus Type 1 Reverse Transcriptase and Human Mitochondrial DNA Polymerase. Antimicrobial Agents and Chemotherapy, 48(4), 1300-1306. View Source
Deaminase Resistance Determines Potency
The metabolic fate of oxathiolane nucleosides is highly stereospecific. The therapeutically active (-)-enantiomer of FTC is not a substrate for cytidine deaminase, the enzyme responsible for deactivating many cytidine analogs to their inactive uridine forms. In contrast, the inactive (+)-enantiomer is a good substrate for this deaminase [1]. This stereospecific resistance to metabolic degradation is a key factor contributing to the favorable pharmacokinetic profile of drugs like Emtricitabine.
Deaminase StabilityHead‑to‑head
(-)-FTC stablenot a substrate
Enantiomer‑dependent metabolic stability context
(+)-enantiomer rapidly deaminated
Drug MetabolismPharmacokineticsCytidine Deaminase
Evidence Dimension
Substrate for Cytidine Deaminase
Target Compound Data
(-)-FTC: Not a substrate (stable)
Comparator Or Baseline
(+)-FTC: Good substrate (rapidly deaminated)
Quantified Difference
Qualitative difference in substrate recognition
Conditions
In vitro enzymatic assay with cytidine deaminase
Why This Matters
This data highlights the importance of enantiomeric purity not just for target engagement but for in vivo stability. A contamination of the (-)-enantiomer product with the (+)-enantiomer would introduce a species susceptible to rapid metabolic clearance, potentially altering drug exposure and efficacy.
Drug MetabolismPharmacokineticsCytidine Deaminase
[1] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
cis-Oxathiolane: High-Value Procurement Scenarios
Synthesis of Fluorinated Nucleosides with Enhanced Selectivity
This application is predicated on the evidence that 5-fluorination on the cytosine ring of cis-oxathiolane nucleosides confers a 100-fold improvement in selectivity against human mitochondrial DNA polymerase γ compared to the non-fluorinated analog [1]. Research and development programs aimed at mitigating the long-term mitochondrial toxicity associated with NRTI therapy should prioritize the procurement and utilization of cis-oxathiolane intermediates suitable for synthesizing 5-fluorocytosine derivatives like Emtricitabine (FTC).
Stereoselective Synthesis of Active Enantiomer
Given the >20,000-fold difference in antiviral potency between the (-)- and (+)-enantiomers of oxathiolane nucleosides [2], this scenario applies to any process development group focused on the cost-effective manufacture of the active pharmaceutical ingredient (API). Procurement of high-purity cis-oxathiolane intermediates is critical for developing and validating diastereoselective synthetic routes that minimize waste and avoid the need for expensive, low-yielding chiral resolution of the final racemic mixture.
High-Purity Reference Standards for In Vitro Studies
For studies investigating the precise structure-activity relationships (SAR) of oxathiolane nucleosides, the use of well-characterized, stereochemically pure cis-oxathiolane compounds is mandatory. Evidence demonstrates that even the enantiomer of a potent compound can have a completely different interaction profile with key enzymes, from being a good substrate for deaminase [2] to being a poor substrate for activating kinases [3]. Using impure or incorrectly specified material would introduce significant experimental error and confound interpretation of SAR, target engagement, and resistance mechanism studies.
Application
Selection Property
Validation Focus
Fluorinated nucleoside synthesis studies
Chiral scaffold for 5‑fluorocytosine derivatives
Mitochondrial polymerase selectivity context
Stereoselective route development
High‑purity cis‑intermediate procurement
Enantiomeric ratio and synthetic yield validation
In vitro SAR reference standards
Verified enantiomeric purity
Kinase activation and deaminase resistance profiling
[1] Feng, J. Y., Murakami, E., Zorca, S. M., Johnson, A. A., Johnson, K. A., Schinazi, R. F., ... & Anderson, K. S. (2004). Relationship between Antiviral Activity and Host Toxicity: Comparison of the Incorporation Efficiencies of 2′,3′-Dideoxy-5-Fluoro-3′-Thiacytidine-Triphosphate Analogs by Human Immunodeficiency Virus Type 1 Reverse Transcriptase and Human Mitochondrial DNA Polymerase. Antimicrobial Agents and Chemotherapy, 48(4), 1300-1306. View Source
[2] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
[3] Shewach, D. S., Liotta, D. C., & Schinazi, R. F. (1993). Affinity of the antiviral enantiomers of oxathiolane cytosine nucleosides for human 2′-deoxycytidine kinase. Biochemical Pharmacology, 45(7), 1540–1543. View Source
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